2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide
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Overview
Description
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Pyrazolyl-Pyrimidine Synthesis: The pyrazolyl-pyrimidine moiety is often prepared through the condensation of appropriate pyrazole and pyrimidine precursors.
Coupling Reaction: The final step involves coupling the quinazolinone core with the pyrazolyl-pyrimidine moiety via an acetamide linkage. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone, potentially yielding dihydroquinazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogenated derivatives can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Quinazoline derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound has potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Its interactions with specific enzymes or receptors are of particular interest.
Industry
Industrially, the compound can be used in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit enzyme activity by binding to the active site, while the pyrazolyl-pyrimidine moiety can enhance binding affinity and specificity. This dual interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetamide
- N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide
- 4-oxo-3,4-dihydroquinazoline derivatives
Uniqueness
What sets 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide apart is its combined structural features, which provide a unique pharmacophore for drug design. Its ability to interact with multiple biological targets simultaneously makes it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-(6-pyrazol-1-ylpyrimidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N7O2/c25-16(9-23-11-20-13-5-2-1-4-12(13)17(23)26)22-14-8-15(19-10-18-14)24-7-3-6-21-24/h1-8,10-11H,9H2,(H,18,19,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCZWLFCDWWUFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC(=NC=N3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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